molecular formula C14H11ClN2OS2 B2422751 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide CAS No. 477498-04-7

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide

Cat. No.: B2422751
CAS No.: 477498-04-7
M. Wt: 322.83
InChI Key: YAHXKLXTHTWDBS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions.

    Amines: Formed from the reduction of the cyano group.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-chloro-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c15-13-7-6-12(20-13)14(18)17-10-4-1-2-5-11(10)19-9-3-8-16/h1-2,4-7H,3,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHXKLXTHTWDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Cl)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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